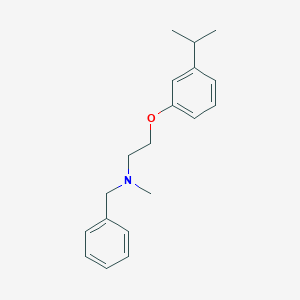
N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine, also known as buphenine, is a chemical compound that has been widely studied for its potential therapeutic applications. Buphenine belongs to the class of compounds known as beta-adrenergic agonists, which are known to stimulate beta-adrenergic receptors in the body. In
Wirkmechanismus
Buphenine acts as a beta-adrenergic agonist, specifically targeting beta-2 adrenergic receptors. By binding to these receptors, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a number of target proteins, leading to a cascade of downstream effects. These effects include relaxation of smooth muscle, increased heart rate and contractility, and increased lipolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine are varied and complex. In addition to its effects on beta-2 adrenergic receptors, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been shown to have an effect on other receptors in the body, including alpha-adrenergic receptors and histamine receptors. Buphenine has been shown to have bronchodilator effects, which are thought to be due to its ability to relax smooth muscle in the airways. It has also been shown to increase heart rate and contractility, which can be beneficial in the treatment of certain cardiovascular conditions. Additionally, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been shown to increase lipolysis, which can be beneficial in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine for lab experiments is its well-established mechanism of action. Because N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine acts as a beta-adrenergic agonist, it can be used to study the effects of beta-adrenergic signaling pathways in the body. Additionally, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been shown to have a number of therapeutic applications, which make it a potentially useful tool for studying disease processes and developing new treatments. One limitation of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine for lab experiments is its potential for off-target effects. Because N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine can bind to a number of different receptors in the body, it may have unintended effects in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine. One area of interest is the potential use of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine in the treatment of obesity. Studies have shown that N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine can increase lipolysis, which may make it a useful tool for promoting weight loss. Additionally, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been shown to have positive effects on cardiac function, which may make it a useful tool for the treatment of certain cardiovascular conditions. Another area of interest is the potential use of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine in the treatment of respiratory conditions, such as asthma. Finally, further research is needed to better understand the potential off-target effects of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine, and to develop strategies for minimizing these effects in experimental settings.
Synthesemethoden
The synthesis of N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine involves the reaction of 3-isopropylphenol with benzyl chloride in the presence of sodium hydroxide, followed by the reaction of the resulting benzyl-3-isopropylphenol with N-methylethanolamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Buphenine has been studied extensively for its potential therapeutic applications. It has been shown to have bronchodilator effects, and has been used in the treatment of asthma and other respiratory conditions. Buphenine has also been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to have positive effects on cardiac function and blood pressure. Additionally, N-benzyl-2-(3-isopropylphenoxy)-N-methylethanamine has been studied for its potential use in the treatment of obesity, as it has been shown to have an effect on fat metabolism.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-(3-propan-2-ylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)18-10-7-11-19(14-18)21-13-12-20(3)15-17-8-5-4-6-9-17/h4-11,14,16H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROZPHKDBXSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-2-(3-propan-2-ylphenoxy)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
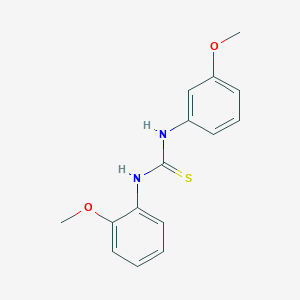

![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)

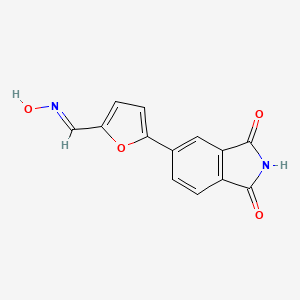
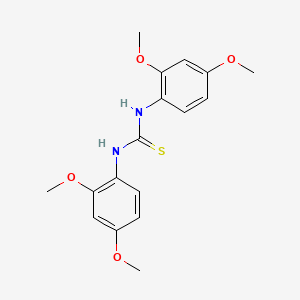
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
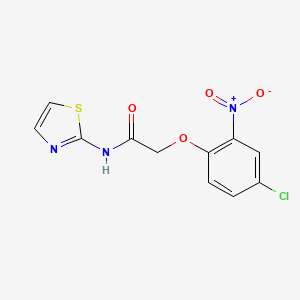
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)